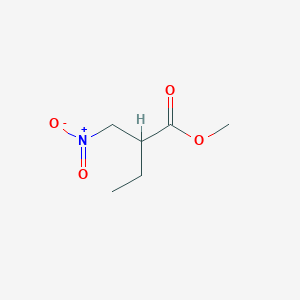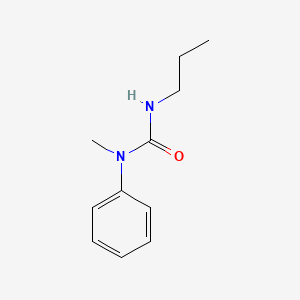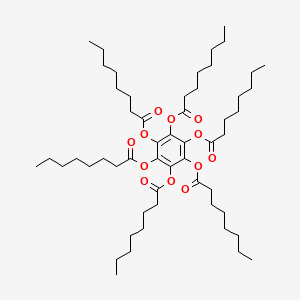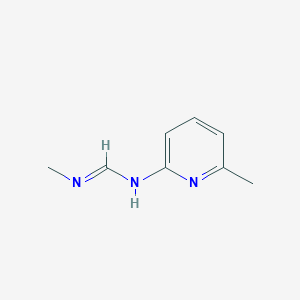![molecular formula C13H12BrClN2O B14496306 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride CAS No. 63008-28-6](/img/structure/B14496306.png)
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C13H12BrClN2O It is a pyridinium salt that features a brominated aniline group and an oxoethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride typically involves the reaction of 4-bromoaniline with a suitable pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pyridinium salt. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxoethyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex pyridinium-based compounds .
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The brominated aniline group and the pyridinium moiety play crucial roles in its binding to target molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(4-Chloroanilino)-2-oxoethyl]pyridin-1-ium chloride
- 1-[2-(4-Fluoroanilino)-2-oxoethyl]pyridin-1-ium chloride
- 1-[2-(4-Methoxyanilino)-2-oxoethyl]pyridin-1-ium chloride
Uniqueness
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to target molecules compared to its chloro, fluoro, or methoxy analogs .
Eigenschaften
CAS-Nummer |
63008-28-6 |
|---|---|
Molekularformel |
C13H12BrClN2O |
Molekulargewicht |
327.60 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C13H11BrN2O.ClH/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16;/h1-9H,10H2;1H |
InChI-Schlüssel |
FZZPSHUOIPXRPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(=O)NC2=CC=C(C=C2)Br.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)

![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)



